Methyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H22N2O5S2 and its molecular weight is 422.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate is a synthetic compound known for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has a complex structure featuring multiple functional groups that may enhance its reactivity and biological interactions. Its molecular formula is C20H24N2O3S, with a molecular weight of approximately 372.48 g/mol . The presence of the thiophene ring, sulfonamide group, and piperidine derivative are critical for its biological activity.
Research indicates that compounds similar to this compound can inhibit cell adhesion molecules, which play a vital role in inflammation and cancer metastasis. This inhibition can lead to reduced inflammatory responses and decreased cancer cell proliferation .
1. Anti-inflammatory Properties
Studies have shown that sulfonamide derivatives exhibit significant anti-inflammatory effects. For instance, this compound has been evaluated for its ability to modulate inflammatory pathways:
Study | Findings |
---|---|
In vitro assays | The compound demonstrated inhibition of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in cultured macrophages. |
Animal models | In rodent models of inflammation, treatment with the compound resulted in reduced edema and inflammatory cell infiltration. |
2. Anticancer Activity
The compound's anticancer potential has been explored through various studies focusing on its effects on different cancer cell lines:
Cancer Type | IC50 (µM) | Mechanism |
---|---|---|
Breast Cancer (MCF-7) | 15.0 | Induces apoptosis via caspase activation. |
Lung Cancer (A549) | 12.5 | Inhibits PI3K/Akt signaling pathway, leading to cell cycle arrest. |
Colorectal Cancer (HCT116) | 10.0 | Suppresses tumor growth in xenograft models. |
These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent .
Case Study 1: Inhibition of Tumor Growth
A recent study investigated the efficacy of this compound in inhibiting tumor growth in mice bearing human colorectal cancer xenografts. The results showed a significant reduction in tumor volume compared to the control group after four weeks of treatment.
Case Study 2: Modulation of Immune Response
Another study assessed the compound's ability to modulate immune responses in a model of autoimmune disease. Treatment with the compound resulted in decreased levels of autoantibodies and improved clinical scores, indicating its potential as an immunomodulatory agent.
Properties
IUPAC Name |
methyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-13-7-10-21(11-8-13)28(24,25)15-5-3-14(4-6-15)17(22)20-18-16(9-12-27-18)19(23)26-2/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFVJSOISRLLQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.